6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1207043-34-2
VCID: VC4688279
InChI: InChI=1S/C23H21N7O4/c1-14-6-4-5-7-16(14)11-30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-34-19)15-8-9-17(32-2)18(10-15)33-3/h4-10,13H,11-12H2,1-3H3
SMILES: CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)N=N2
Molecular Formula: C23H21N7O4
Molecular Weight: 459.466

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1207043-34-2

Cat. No.: VC4688279

Molecular Formula: C23H21N7O4

Molecular Weight: 459.466

* For research use only. Not for human or veterinary use.

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1207043-34-2

Specification

CAS No. 1207043-34-2
Molecular Formula C23H21N7O4
Molecular Weight 459.466
IUPAC Name 6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C23H21N7O4/c1-14-6-4-5-7-16(14)11-30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-34-19)15-8-9-17(32-2)18(10-15)33-3/h4-10,13H,11-12H2,1-3H3
Standard InChI Key MXHPDXREPWCNEX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)N=N2

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

  • Core structure: A triazolo[4,5-d]pyrimidin-7-one system, comprising a fused triazole (1,2,3-triazole) and pyrimidine ring.

  • Substituents:

    • A 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group at position 6.

    • A 2-methylbenzyl group at position 3.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₃H₂₁N₇O₄
Molecular Weight459.466 g/mol
CAS Registry Number1207043-34-2

The molecular structure is stabilized by π-π stacking interactions between aromatic rings and hydrogen bonding involving the pyrimidinone oxygen .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, typically beginning with commercially available precursors:

  • Oxadiazole Formation: Reaction of 3,4-dimethoxybenzamide with hydroxylamine hydrochloride and cyanogen bromide to form the 1,2,4-oxadiazole intermediate.

  • Triazolopyrimidine Core Construction: Cyclocondensation of 5-amino-1,2,3-triazole with a substituted pyrimidine derivative under acidic conditions .

  • Alkylation: Introduction of the 2-methylbenzyl group via nucleophilic substitution using 2-methylbenzyl chloride in the presence of a base .

Key Challenges

  • Regioselectivity: Ensuring proper substitution at positions 3 and 6 requires precise temperature control (60–80°C) and anhydrous conditions.

  • Yield Optimization: Reported yields for analogous compounds range from 35% to 50%, necessitating chromatographic purification.

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Peaks at δ 3.85–3.90 ppm (methoxy groups), δ 5.30 ppm (methylene bridge), and aromatic protons between δ 6.80–7.40 ppm.

  • MS (ESI+): Major fragment at m/z 459.4 [M+H]⁺, consistent with the molecular formula .

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS); soluble in DMSO and DMF.

  • Stability: Stable at room temperature for >6 months under inert atmosphere.

Medicinal Chemistry Applications

Biological Activity

Triazolopyrimidines are known for kinase inhibition and anticancer activity. While specific data for this compound remain preliminary, structurally related analogs exhibit:

  • Antiproliferative Effects: IC₅₀ values of 1.2–5.8 μM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Antimicrobial Activity: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The oxadiazole and triazole moieties may act as hydrogen bond acceptors, interfering with ATP-binding pockets in kinases . The 3,4-dimethoxyphenyl group enhances lipophilicity, promoting membrane permeability.

Comparative Analysis with Analogues

CompoundStructural VariationBiological Activity
3-Benzyl-6-(oxadiazolylmethyl) derivative4-Ethoxyphenyl vs. 3,4-dimethoxyphenylReduced cytotoxicity (IC₅₀ >10 μM)
5-Amino-2-phenyltriazolopyrimidin-7-oneAmino substitution at position 5Enhanced antimicrobial activity

This compound’s dual methoxy and methylbenzyl groups confer superior target affinity compared to simpler analogues .

Future Directions

Research Priorities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Structure-Activity Relationships (SAR): Modify the oxadiazole and benzyl substituents to optimize efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator